(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thiazolidin-4-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The compound (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one is an example that has garnered attention due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

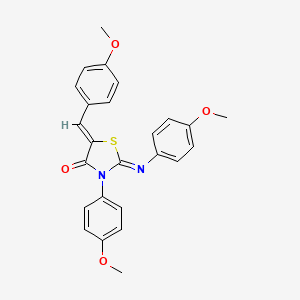

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic signaling pathways. For instance, a study indicated that certain thiazolidin-4-one derivatives exhibited significant cytotoxic effects against K562 and HeLa cell lines with IC50 values ranging from 8.5 µM to 15.1 µM .

2. Antidiabetic Effects

The compound has also been evaluated for its antidiabetic potential. Research indicates that thiazolidin-4-one derivatives can enhance glucose uptake in insulin-resistant models, thereby modulating metabolic disorders associated with type 2 diabetes . The mechanism involves improving insulin sensitivity and reducing hyperglycemia.

3. Antioxidant Properties

Antioxidant activity is another notable feature of thiazolidin-4-one derivatives. The compound has been tested for its ability to scavenge free radicals, demonstrating significant antioxidant capacity compared to standard antioxidants like vitamin C .

The biological activities of thiazolidin-4-one derivatives are attributed to several mechanisms:

- Inhibition of Enzymes : Many thiazolidin-4-one derivatives act as inhibitors of specific enzymes involved in cancer progression and metabolic pathways.

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to cell proliferation and apoptosis.

- Antioxidative Mechanism : By scavenging free radicals, they protect cells from oxidative stress, which is crucial in cancer and diabetes pathology.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of thiazolidin-4-one derivatives were synthesized and tested against different cancer cell lines. The results showed that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

Case Study 2: Antidiabetic Activity

A study involving high-carbohydrate diet-induced insulin-resistant mice demonstrated that specific thiazolidin-4-one derivatives significantly reduced hyperglycemia and improved lipid profiles. The compounds restored normal leptin levels and reversed disturbed liver antioxidant status .

科学的研究の応用

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, one study demonstrated that similar thiazolidinones could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Thiazolidinones are known for their antimicrobial activity. The compound has been tested against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been noted in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone precursors. Variations in the substituents can lead to derivatives with enhanced biological activities, making this compound a versatile scaffold for drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Activity | Showed effectiveness against multi-drug resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |

| Study C | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions. |

化学反応の分析

Structural Components and Potential Reactions

The compound contains several functional groups that can participate in various chemical reactions:

-

Thiazole Ring : Thiazoles are known for their versatility in organic synthesis, participating in reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions .

-

Pyridine Substituent : Pyridine rings can engage in reactions like nucleophilic aromatic substitution and can act as ligands in metal complexes .

-

Naphthalene Sulfonamide Group : Sulfonamides can undergo reactions typical for sulfonamides, including hydrolysis and nucleophilic substitution.

Potential Chemical Reactions

Given the structural components, potential chemical reactions for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide include:

-

Nucleophilic Substitution : The thiazole and pyridine rings could undergo nucleophilic substitution reactions, potentially replacing existing substituents with new nucleophiles.

-

Electrophilic Addition : The thiazole ring might participate in electrophilic addition reactions, especially if activated by electron-donating groups.

-

Cross-Coupling Reactions : Both the thiazole and pyridine rings could be involved in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Hydrolysis : The sulfonamide group could undergo hydrolysis under acidic or basic conditions, potentially cleaving the sulfonamide bond.

Reaction Conditions and Catalysts

The efficiency and selectivity of these reactions can be influenced by factors such as:

-

Solvent Choice : Different solvents can affect reaction rates and selectivity. For example, polar aprotic solvents like DMF or DMSO may enhance nucleophilic substitution reactions.

-

Temperature : Higher temperatures generally increase reaction rates but may also lead to side reactions.

-

Catalysts : Lewis acids or bases can catalyze certain reactions, improving yields and reducing reaction times. For instance, Lewis acids like BF3·OEt2 can activate electrophiles in nucleophilic substitution reactions .

Data Table: Potential Reaction Conditions

| Reaction Type | Solvent | Temperature (°C) | Catalyst | Expected Outcome |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 80-100 | NaH or K2CO3 | Replacement of existing substituents |

| Electrophilic Addition | CH2Cl2 | 0-20 | BF3·OEt2 | Addition of electrophiles to thiazole |

| Cross-Coupling | THF | 50-80 | Pd(0) catalysts | Formation of new carbon-carbon bonds |

| Hydrolysis | H2O/NaOH | 50-80 | None or HCl | Cleavage of sulfonamide bond |

特性

IUPAC Name |

(5Z)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-29-20-10-4-17(5-11-20)16-23-24(28)27(19-8-14-22(31-3)15-9-19)25(32-23)26-18-6-12-21(30-2)13-7-18/h4-16H,1-3H3/b23-16-,26-25? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVSHNUCCHKUCQ-ZYITZIQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。